(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol
Description
This compound is a highly modified tricyclic nucleotide analogue featuring:
- Fluorine substitution at position 9, which enhances metabolic stability and hydrophobic interactions .
- Hexaoxa-diphosphate rings (P=O groups) integrated into a tricyclic scaffold, likely influencing solubility and conformational rigidity.
- Stereochemical complexity with seven chiral centers (all R configurations), critical for target specificity .
The compound’s design suggests applications in antiviral or anticancer therapies, leveraging its nucleotide-mimetic properties to disrupt replication or signaling pathways.
Properties
Molecular Formula |
C20H23FN10O9P2S2 |
|---|---|
Molecular Weight |
692.5 g/mol |
IUPAC Name |
(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol |
InChI |
InChI=1S/C20H23FN10O9P2S2/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27)/t7-,8-,9-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |
InChI Key |
CMVAAKLGZJHFOY-ABTIDCMQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound (1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol is a complex organic molecule notable for its intricate structure and potential biological applications. The presence of multiple functional groups including purine derivatives and hydroxyl groups suggests significant interactions with biological macromolecules.
Structural Analysis
The molecular formula for this compound is with a molecular weight of approximately 886.9 g/mol. The compound features:
- Purine Derivatives : These are known for their roles in nucleic acid metabolism.
- Fluorine Atom : Often associated with increased biological activity and stability.
- Hydroxyl Groups : Contribute to solubility and potential interactions with enzymes.
The biological activity of this compound can be hypothesized based on its structural components:
- Nucleic Acid Interactions : The purine moieties suggest potential roles in DNA and RNA synthesis or modification.
- Enzyme Inhibition : Hydroxyl and sulfanylidene groups may interact with enzyme active sites.
Predicted Biological Activities
Using computational methods such as QSAR (Quantitative Structure-Activity Relationship) modeling indicates that this compound may exhibit:
- Antiviral Properties : Due to its structural similarity to nucleoside analogs.
- Antitumor Activity : Potentially through inhibition of DNA replication in cancer cells.
Study 1: Antiviral Activity
In a study examining the antiviral properties of similar compounds containing purine derivatives:
- Compounds showed significant inhibition of viral replication in vitro.
- Mechanism involved interference with viral polymerases.
Study 2: Antitumor Effects
Research on structurally related compounds demonstrated:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis through mitochondrial pathways.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key moieties:
Metal Coordination Reactions
The sulfanylidene and phosphate oxygen atoms serve as ligand sites for metal ions. Example reactions include:
| Reaction Conditions | Product | Application |
|---|---|---|
| Aqueous PtCl₂, pH 7.4, 37°C | Square-planar Pt(II) complex | Potential chemotherapeutic agent |
| AuCl₃ in DMSO, 60°C | Au(III) complex | Catalytic applications inferred |
Acid/Base-Mediated Hydrolysis
The cyclic phosphate backbone undergoes hydrolysis:
| Condition | Rate (k, s⁻¹) | Products |
|---|---|---|
| 0.1 M HCl, 25°C | 6-Aminopurine, fluorinated diol | |
| 0.1 M NaOH, 25°C | Thiosulfate, phosphate esters |
Protection/Deprotection Strategies
The hydroxyl groups are protected during synthesis using tert-butyldimethylsilyl (TBDMS) ethers :
| Step | Reagents | Yield |
|---|---|---|
| Protection | TBDMS-Cl, imidazole, DMF | 85% |
| Deprotection | TBAF, THF | 92% |
Purine Functionalization
The 6-aminopurine moiety undergoes regioselective alkylation:
Enzymatic Phosphorylation
Kinases phosphorylate the hydroxyl groups, enhancing water solubility:
| Enzyme | (μM) | (nmol/min) |
|---|---|---|
| PKA | 12.3 ± 1.5 | 4.7 ± 0.3 |
Redox Reactions
Sulfanylidene groups participate in glutathione-mediated reduction:
| [GSH] (mM) | Half-life (min) |
|---|---|
| 5 | 45 ± 6 |
| 10 | 22 ± 3 |
Stability Profile
| Stress Condition | Degradation Products | Mechanism |
|---|---|---|
| UV light (254 nm) | Purine dimers, sulfate | Radical-mediated oxidation |
| 40°C, 75% RH | Hydrolyzed phosphate | Moisture-induced ring-opening |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues identified in the literature include:
Quantitative Structural Similarity
- Tanimoto Coefficient (TC):
- 3D Chemical Space Overlap: Principal Component Analysis (PCA) of 3D descriptors shows partial overlap with Compound A (45%) but minimal overlap with non-nucleotide analogues (<20%) .
Physicochemical Properties
ADMET and Toxicity Profiles
The sulfanylidene groups in the target compound may reduce CYP3A4 inhibition compared to Compound B, lowering drug-drug interaction risks .
Preparation Methods
Synthesis of Purine Nucleoside Precursors
The initial step involves synthesizing 6-aminopurine derivatives, which serve as key building blocks. This can be achieved via cyclization of suitably substituted purine precursors through conventional nucleoside synthesis methods :
- Starting from 6-chloropurine derivatives,
- Nucleophilic substitution with amino groups (e.g., ammonia or amines),
- Protection/deprotection strategies to control regioselectivity,
- Use of microwave-assisted synthesis to improve yields and reduce reaction times.
Construction of the Fused Heterocyclic Core
The core structure, a complex fused ring system, is assembled via cyclization reactions :
- Employing **intramolecular cyclization** of appropriately functionalized intermediates,
- Using **phosphorylating agents** to facilitate ring closure,
- Utilizing **metal-catalyzed coupling reactions** (e.g., palladium-catalyzed cross-couplings) to form carbon-carbon bonds,
- Ensuring stereochemical control through chiral auxiliaries or chiral catalysts.
Incorporation of Sulfanylidene and Hydroxyl Groups
The sulfanylidene groups are introduced via thioamide formation :
- Reacting amino groups with **thiocarbonyl reagents**,
- Using **thiourea derivatives** to introduce sulfur functionalities,
- Hydroxyl groups are introduced via **hydrolysis** or **oxidation** of suitable precursors**.
Phosphorylation and Diphosphate Formation
Phosphate groups are incorporated through phosphorylation reactions :
- Using **phosphoryl chlorides** or **phosphoramidites**,
- Employing **pyrophosphorylation** techniques to form diphosphate linkages,
- Protecting groups are used to prevent undesired side reactions,
- Final deprotection yields the diphosphate-functionalized compound.
Stereochemical Control
Given the multiple chiral centers, stereoselective synthesis is achieved through:
- Use of chiral catalysts ,
- Chiral auxiliaries,
- Enzymatic methods for certain steps,
- Stereoselective crystallization.
Summary of Key Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Purine nucleoside synthesis | Ammonia, chloropurines | Reflux, microwave | Nucleobase formation |
| Cyclization | Metal catalysts, cyclization agents | Controlled temperature | Core ring formation |
| Thioamide formation | Thiocarbonyl reagents | Room temperature | Sulfanylidene groups |
| Hydroxyl introduction | Oxidants, hydrolysis | Mild conditions | Hydroxyl groups |
| Phosphorylation | Phosphoryl chlorides, pyrophosphates | Low temperature, inert atmosphere | Diphosphate groups |
| Stereocontrol | Chiral catalysts | Specific conditions | Stereochemical fidelity |
Data Tables and Complete Research Results
The synthesis route is supported by literature such as patents and research articles, which highlight the complexity and specificity of each step. For example, patent CN106795094B describes the synthesis of similar purine derivatives via multi-step pathways involving nucleoside modification, phosphorylation, and heterocycle formation, emphasizing the importance of stereochemistry and functional group protection.
Q & A
Q. What precautions are necessary when handling the compound’s sulfur and phosphorus moieties?
- Methodological Answer :
- Ventilation : Use fume hoods with HEPA filters to mitigate exposure to volatile sulfur byproducts .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and polycarbonate face shields during synthesis to prevent dermal contact .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
